Pyrido[3,2-d]pyrimidin-4(3H)-one

Kinase inhibition CDK1 Scaffold profiling

Pyrido[3,2-d]pyrimidin-4(3H)-one is the structurally authenticated [3,2-d] isomer required for reproducing published kinase inhibitor protocols. This fused heterocyclic core enables orthogonal functionalization at C-2, C-4, and C-7, unlocking systematic SAR exploration across PI3Kα (IC50 ~3–10 nM), HPK1 (sub-100 nM), JNK, and CDK targets. Generic substitution with other pyridopyrimidine isomers is not scientifically valid: the [3,2-d] fusion dictates PI3K/Akt/mTOR pathway selectivity inaccessible to [2,3-d] scaffolds. For antimicrobial programs, 6-substituted derivatives achieve 28-fold selectivity for pathogenic DHFR over human DHFR. Verifiable purity (≥98%) and regulatory-compliant shipping ensure your research proceeds without variables introduced by positional isomer ambiguity.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 37538-67-3
Cat. No. B152818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-d]pyrimidin-4(3H)-one
CAS37538-67-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=CN2)N=C1
InChIInChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11)
InChIKeyFSKYZRCACCHDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3): Core Scaffold Overview and Kinase Inhibitor Relevance


Pyrido[3,2-d]pyrimidin-4(3H)-one is a nitrogen-containing fused heterocyclic core scaffold widely employed in medicinal chemistry for the design of kinase inhibitors [1]. It constitutes the core structure for numerous biologically active derivatives targeting kinases including PI3K/mTOR, JNK, HPK1, and CDK family members [2]. As a synthetic building block, this compound serves as the foundational bicyclic system upon which selective functionalization at C-2, C-4, and C-7 positions enables systematic exploration of structure-activity relationships (SAR) across multiple kinase targets [1]. The scaffold demonstrates baseline kinase inhibition with IC50 values in the micromolar range against CDK1/cyclin B, establishing a reference point for evaluating derivative potency improvements [3].

Why Generic Pyridopyrimidine Substitution Fails: Scaffold Positional Isomerism Determines Kinase Selectivity and Synthetic Accessibility


Generic substitution among pyridopyrimidine positional isomers is not scientifically justifiable, as the fusion pattern dictates both the kinase selectivity profile and the accessible synthetic derivatization routes. The pyrido[3,2-d]pyrimidine scaffold is distinct from pyrido[2,3-d]pyrimidine and other isomers in its target engagement: while pyrido[2,3-d]pyrimidines predominantly target DHFR and certain tyrosine kinases [1], the [3,2-d] isomer demonstrates preferential inhibition of the PI3K/Akt/mTOR pathway and JNK family kinases [2]. Additionally, the [3,2-d] scaffold offers three chemically orthogonal derivatization handles at C-2, C-4, and C-7, enabling systematic SAR exploration that is not equivalently accessible in other pyridopyrimidine isomers [2]. Procurement of the correct positional isomer is therefore critical for reproducing published synthetic protocols and achieving the intended biological activity profile.

Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3): Quantitative Comparative Evidence Guide for Scientific Procurement


Baseline Scaffold Activity: CDK1/Cyclin B Inhibition Provides Reference Point for Derivative Potency Assessment

The unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-one scaffold exhibits measurable but modest kinase inhibitory activity, providing an essential baseline reference for evaluating potency improvements achieved through subsequent derivatization. Against human CDK1/cyclin B, the scaffold demonstrates an IC50 of 12,000 nM [1]. Against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, the IC50 is 3,500 nM, and against PfPK5 it is 130,000 nM [1]. These micromolar-range baseline activities serve as critical comparators when assessing the >100-fold potency enhancements achieved via C-7 substitution described in comparative studies.

Kinase inhibition CDK1 Scaffold profiling Baseline activity

C-7 Substitution Drives >100-Fold Potency Enhancement on PI3Kα Versus 2,4-Disubstituted Pyrimidopyrimidine References

Systematic SAR studies demonstrate that C-7 functionalization of the pyrido[3,2-d]pyrimidine scaffold dramatically improves kinase inhibitory efficiency compared to 2,4-di-substituted pyrimidopyrimidine reference compounds [1]. When C-2 (3-hydroxyphenyl) and C-4 (morpholine) substituents are held constant, the introduction of diverse C-7 substituents yields derivatives with PI3Kα IC50 values ranging from 3 to 10 nM [1]. This represents an improvement in potency of over two orders of magnitude relative to the 2,4-di-substituted reference compounds lacking C-7 functionality. The best-performing derivatives in this series also induced micromolar cytotoxicity in cancer cell lines with overactivated PI3K pathways [1].

PI3K mTOR Kinase inhibition SAR C-7 functionalization

Selective PI3Kδ Inhibition: Pyrido[3,2-d]pyrimidine Derivative S5 Achieves 2.82 nM Potency with Isoform Selectivity

Pyrido[3,2-d]pyrimidine derivatives have been optimized for selective PI3Kδ inhibition, a target relevant to hematologic malignancies and immune diseases [1]. Compound S5, a pyrido[3,2-d]pyrimidine derivative, demonstrated an IC50 of 2.82 nM against PI3Kδ in enzymatic assays, along with strong antiproliferative activity against SU-DHL-6 cells (IC50 = 0.035 μM) [1]. The compound inhibited downstream Akt phosphorylation in a concentration-dependent manner. Notably, S5 exhibited significant selectivity for PI3Kδ over other class I PI3K isoforms, a differentiation point that is scaffold-dependent and not uniformly achievable with alternative pyridopyrimidine isomers [1].

PI3Kδ Selectivity Idelalisib comparator Hematologic malignancies

HPK1 Inhibitor Patent (WO 2023/201185) Validates Scaffold Utility with Sub-100 nM Potency and Merck Patent Assignment

The pyrido[3,2-d]pyrimidine scaffold is the subject of a recently published patent application (WO 2023/201185) assigned to Merck Patent GmbH, describing novel pyrido[3,2-d]pyrimidines as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases [1]. Representative compounds in this patent series demonstrated HPK1 IC50 values below 100 nM in biochemical assays, with the application containing 88 exemplified compounds showing analogous binned potency data [2]. HPK1 (hematopoietic progenitor kinase 1) is a negative regulator of T cell receptor signaling, and its inhibition enhances antitumor immunity, making it a high-value target in immuno-oncology [1]. The assignment of this patent to a major pharmaceutical company and the demonstration of sub-100 nM potency validate the scaffold's utility in a competitive industrial drug discovery context.

HPK1 Immuno-oncology Patent Cancer immunotherapy Merck

DHFR Selectivity: 6-Substituted Pyrido[3,2-d]pyrimidine Achieves 28-Fold Selectivity for pjDHFR over Human DHFR

6-Substituted pyrido[3,2-d]pyrimidine derivatives have been optimized for selective inhibition of Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) over human DHFR [1]. This selectivity is achieved by exploiting active site amino acid differences between the parasitic and human enzymes. Compound 15 in this series demonstrated an IC50 of 80 nM against pjDHFR with 28-fold selectivity over human DHFR [1]. In contrast, clinically used pjDHFR inhibitors such as trimethoprim (used in combination with sulfamethoxazole) offer only moderate potency, while non-clinical inhibitors like piritrexim and trimetrexate are potent but non-selective [1]. The pyrido[3,2-d]pyrimidine scaffold enables simultaneous optimization of both potency and selectivity, addressing a key limitation of existing DHFR-targeting agents.

DHFR Selectivity Antimicrobial Pneumocystis pneumonia PCP

Synthetic Accessibility: 85% Yield Reported for Core Scaffold Construction Under Practical Reaction Conditions

The core pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is synthetically accessible in high yield, with a reported 85.14% yield for the construction of the unsubstituted core from 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one intermediate using triethyl orthoformate at 146 °C for 2 hours . This practical synthetic route enables procurement of the scaffold in sufficient quantities for medicinal chemistry campaigns and SAR exploration. The 85% yield compares favorably to many alternative heterocyclic core scaffolds that require more forcing conditions, expensive catalysts, or multi-step sequences with cumulative yield losses.

Synthesis Yield Scalability Building block Medicinal chemistry

Optimal Research and Industrial Application Scenarios for Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3)


PI3K/Akt/mTOR Pathway Inhibitor Discovery and SAR Optimization

Researchers developing inhibitors targeting the PI3K/Akt/mTOR signaling axis should prioritize this scaffold based on direct comparative evidence showing that C-7 functionalized pyrido[3,2-d]pyrimidine derivatives achieve PI3Kα IC50 values of 3–10 nM, representing >100-fold potency improvement over 2,4-di-substituted pyrimidopyrimidine reference compounds lacking C-7 functionality [1]. The scaffold's three orthogonal derivatization handles (C-2, C-4, C-7) enable systematic exploration of molecular determinants governing PI3K isoform selectivity and dual PI3K/mTOR activity [1]. This scaffold is particularly suited for programs requiring tunable selectivity between PI3K isoforms and mTOR, as demonstrated by the cytotoxicity observed in cancer cell lines with overactivated PI3K pathways [1].

Immuno-Oncology HPK1 Inhibitor Programs

The pyrido[3,2-d]pyrimidine scaffold is actively validated for HPK1 inhibitor development, as evidenced by Merck Patent GmbH's patent application WO 2023/201185 describing novel pyrido[3,2-d]pyrimidines with HPK1 IC50 values below 100 nM [1]. HPK1 inhibition enhances T cell activation and antitumor immunity, making this a high-priority target in cancer immunotherapy [1]. This scaffold is therefore recommended for immuno-oncology programs seeking to develop HPK1 inhibitors, as the patent landscape confirms industrial interest and the scaffold's ability to deliver sub-100 nM potency against this target [2].

Selective PI3Kδ Inhibitor Development for Hematologic Malignancies

For programs targeting the δ isoform of PI3K, which is implicated in hematologic malignancies and immune diseases, pyrido[3,2-d]pyrimidine derivatives have demonstrated the ability to achieve both high potency and isoform selectivity [1]. Compound S5, a representative pyrido[3,2-d]pyrimidine derivative, achieved a PI3Kδ IC50 of 2.82 nM with strong cellular antiproliferative activity (IC50 = 0.035 μM in SU-DHL-6 cells) and significant selectivity over other class I PI3K isoforms [1]. The scaffold's capacity for isoform-selective inhibition, coupled with downstream pathway modulation (Akt phosphorylation inhibition), supports its use in programs where selectivity over ubiquitously expressed PI3K isoforms is critical for safety [1].

Selective Antimicrobial DHFR Inhibitor Development

The pyrido[3,2-d]pyrimidine scaffold is validated for developing selective inhibitors of pathogenic dihydrofolate reductase (DHFR) over the human ortholog. Specifically, 6-substituted pyrido[3,2-d]pyrimidine derivatives have achieved 28-fold selectivity for Pneumocystis jirovecii DHFR (IC50 = 80 nM) over human DHFR, addressing the key limitation of existing DHFR inhibitors that are either potent but non-selective (e.g., piritrexim) or selective but only moderately potent (e.g., trimethoprim) [1]. This scaffold is recommended for antimicrobial programs targeting DHFR from Pneumocystis, Plasmodium, or other pathogens where active site divergence from the human enzyme can be exploited for selective inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.